molecular formula C9H6ClF3O3 B11965700 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid CAS No. 405-43-6

4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid

Cat. No.: B11965700
CAS No.: 405-43-6
M. Wt: 254.59 g/mol
InChI Key: UBPJCHITDRIJEB-UHFFFAOYSA-N
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Description

4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H6ClF3O3 and a molecular weight of 254.59 g/mol . It is a benzoic acid derivative characterized by the presence of a chloro and trifluoroethoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid typically involves the reaction of 2,4-dinitrochlorobenzene with trifluoroethanol to form 2,4-dinitrochlorobenzene trifluoroethanol ether. This intermediate is then reacted with methanesulfonyl chloride to produce the final product . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane to facilitate the reaction.

Chemical Reactions Analysis

4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, methanesulfonyl chloride, and various alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoroethoxy groups contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the application and the biological system being studied .

Comparison with Similar Compounds

4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of chloro and trifluoroethoxy groups, which impart distinct reactivity and binding characteristics.

Properties

CAS No.

405-43-6

Molecular Formula

C9H6ClF3O3

Molecular Weight

254.59 g/mol

IUPAC Name

4-(2-chloro-1,1,2-trifluoroethoxy)benzoic acid

InChI

InChI=1S/C9H6ClF3O3/c10-8(11)9(12,13)16-6-3-1-5(2-4-6)7(14)15/h1-4,8H,(H,14,15)

InChI Key

UBPJCHITDRIJEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(C(F)Cl)(F)F

Origin of Product

United States

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